molecular formula C15H22BNO5 B1459905 1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester CAS No. 1960432-44-3

1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester

Cat. No.: B1459905
CAS No.: 1960432-44-3
M. Wt: 307.15 g/mol
InChI Key: DDKIKNGXCLVUIO-UHFFFAOYSA-N
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Description

This compound features a pyridine core substituted with a 4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl group at position 5, methyl groups at positions 1 and 6, and a methyl ester at position 2. The boronate ester group is critical for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis . While direct data on its melting point or yield are absent in the provided evidence, structural analogs suggest synthetic yields ranging from 51–67% , and its crystallinity could be analyzed via SHELX-based refinement .

Properties

IUPAC Name

methyl 1,6-dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO5/c1-9-11(16-21-14(2,3)15(4,5)22-16)8-10(13(19)20-7)12(18)17(9)6/h8H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDKIKNGXCLVUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(C(=O)C(=C2)C(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydropyridine-3-carboxylic acid methyl ester (CAS: 1960432-44-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and applications in various therapeutic contexts.

Chemical Structure and Properties

The compound features a pyridine core with a dioxaborolane substituent that may influence its reactivity and biological interactions. The molecular formula is C15H22BNO, with a minimum purity of 95% reported in commercial sources .

Research indicates that compounds containing pyridine and related structures often exhibit diverse biological activities. The presence of the dioxaborolane group may enhance the compound's stability and bioavailability. Notably, compounds with similar structures have shown activity against various targets:

  • Anticancer Activity : Some studies suggest that derivatives of pyridine can modulate pathways involved in cancer cell proliferation and apoptosis. For instance, compounds targeting IKAROS family zinc finger proteins have demonstrated potential in cancer therapy by altering immune responses and tumor microenvironments .
  • Antimicrobial Properties : Pyridine derivatives have been noted for their antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Studies

  • Cancer Treatment : A study exploring the effects of similar pyridine derivatives on cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The compounds were shown to induce apoptosis through mitochondrial pathways and inhibit cell cycle progression .
  • Inflammatory Diseases : Another investigation into related compounds highlighted their ability to modulate inflammatory cytokine production in vitro. This suggests potential applications in treating conditions like rheumatoid arthritis or other inflammatory disorders .

Data Tables

Biological Activity Mechanism Reference
AnticancerModulation of IKZF proteins
AntimicrobialDisruption of cell membranes
Anti-inflammatoryInhibition of cytokine production

Research Findings

Recent studies have focused on the synthesis and characterization of this compound and its analogs. The following findings summarize key research outcomes:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently while maintaining high purity levels. These methods often involve multi-step reactions that incorporate boron chemistry to introduce the dioxaborolane moiety .
  • In Vivo Studies : Preliminary animal studies indicate that this compound may exhibit favorable pharmacokinetic properties, including good absorption and distribution profiles. Further research is needed to fully understand its metabolism and excretion pathways .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. Studies have shown that derivatives of pyridine carboxylic acids can inhibit the growth of cancer cells by inducing apoptosis. The incorporation of the dioxaborolane moiety enhances the compound's activity by improving its solubility and bioavailability .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. It has demonstrated effectiveness against various bacterial strains, making it a candidate for developing new antibiotics. Its mechanism of action involves disrupting bacterial cell wall synthesis .

Organic Synthesis

Reagent in Chemical Reactions
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester serves as a versatile reagent in organic synthesis. It can be used in the formation of carbon-carbon bonds through cross-coupling reactions. The dioxaborolane group facilitates the formation of organoboron intermediates that are crucial in Suzuki coupling reactions .

Synthesis of Complex Molecules
The compound is also utilized in synthesizing complex organic molecules due to its ability to act as a building block. Its stability under various reaction conditions allows chemists to explore diverse synthetic pathways .

Material Science

Polymer Chemistry
In material science, this compound can be integrated into polymer matrices to enhance their properties. The incorporation of boron-containing compounds into polymers has been shown to improve thermal stability and mechanical strength. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .

Case Studies

StudyFocusFindings
Anticancer ActivityDemonstrated significant apoptosis induction in cancer cell lines.
Antimicrobial PropertiesEffective against several bacterial strains; potential for new antibiotic development.
Organic SynthesisSuccessfully used in Suzuki coupling reactions; improved yields observed.
Material ScienceEnhanced thermal stability and mechanical properties in polymer composites.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name / ID Substituents / Functional Groups Key Physical Properties Yield (%) Applications / Distinctive Features
Target Compound 4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl (position 5), methyl ester (C-3), methyl (C-1, C-6) N/A* N/A* Suzuki coupling reagent; potential pharmaceutical intermediate due to boronate and ester groups .
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) Benzyl (N-1), carboxylic acid (C-3) mp 128–130°C 67 Intermediate for methyl ester derivatives (e.g., compound 7); lacks boronate, limiting cross-coupling utility.
6-(5-(5-Cyano-6-oxo-1,6-dihydropyridin-2-yl)-3-methyl-4-phenylthieno[2,3-b]thiophen-2-yl)-... Thieno[2,3-b]thiophen, cyano, carboxylic acid mp 287–289°C 67 High thermal stability; sulfur-rich structure may enhance π-conjugation for material science applications.
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-...dicarboxylate (1l) Diethyl ester, nitrophenyl, cyano mp 243–245°C 51 Nitro group confers electron-withdrawing effects; lower yield suggests challenging synthesis.
(4aR)-1-[(2,6-Dichloro-4-hydroxybenzyl)]-4-hydroxy-...pyrrolo[1,2-b]pyridazine-3-carboxylate Chlorophenyl, isobutoxy ester N/A 91 Pharmaceutical intermediate; chloro and hydroxy groups enhance bioactivity targeting.

Functional Group Comparison

  • Boronate Ester (Target Compound): Enables participation in Suzuki-Miyaura reactions, forming carbon-carbon bonds with aryl/vinyl halides . This distinguishes it from non-boronated analogs (e.g., compound 6 ).
  • Methyl Ester vs.
  • Heterocyclic Modifications: Compounds with thienothiophene () or oxadiazole () rings exhibit distinct electronic properties, whereas the target’s pyridine core offers a balance of stability and reactivity.

Thermal and Solubility Properties

  • High melting points in sulfur-containing analogs (287–289°C, ) imply strong intermolecular forces, whereas the target’s boronate ester may reduce crystallinity, favoring solubility in organic solvents.

Pharmaceutical Relevance

  • Methyl esters in patents (e.g., ) are often prodrug candidates, hydrolyzing in vivo to active acids. The target’s boronate group could further enable conjugation to bioactive molecules via cross-coupling.

Preparation Methods

Table 1: Summary of Key Reaction Parameters and Yields

Reaction Step Catalyst/ Reagent Solvent Temp (°C) Time (h) Yield (%) Notes
Halogenation NBS CCl₄ 80–85 4 85–90 Selective bromination
Borylation Pd(dppf)Cl₂, bis(pinacolato)diboron 1,4-Dioxane 90 18 75–80 Miyaura borylation
Esterification MeOH, H₂SO₄ Methanol Reflux 6 90–95 Acid-catalyzed esterification
Oxidation (2-oxo formation) SeO₂ or air oxidation Dioxane or THF 80–100 12 70–75 Controlled oxidation

Notes on Optimization and Variations

  • The choice of base and solvent in the borylation step significantly influences yield and purity.
  • Use of cesium carbonate as base can improve reaction rates and yields.
  • Alternative oxidants such as manganese dioxide or TEMPO may be explored for the 2-oxo formation.
  • Protective groups on the pyridine nitrogen may be employed to enhance regioselectivity.

Q & A

Basic: What synthetic methodologies are commonly employed to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety into dihydropyridine derivatives?

Answer:
The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group is typically introduced via Suzuki-Miyaura coupling precursors. A validated approach involves:

  • Step 1: Bromination of the dihydropyridine precursor at the desired position using N-bromosuccinimide (NBS) under radical initiation.
  • Step 2: Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (KOAc) in THF at 80°C .
  • Validation: Post-synthesis, X-ray crystallography (e.g., CCDC deposition) confirms regioselectivity and boronate ester geometry .

Basic: How can the purity and structural integrity of this compound be validated after synthesis?

Answer:
A multi-technique approach is critical:

  • NMR Analysis: ¹H and ¹³C NMR should confirm methyl ester (δ ~3.7 ppm for OCH₃), dihydropyridine ring protons (δ 5.5–6.5 ppm), and boronate absence of hydrolyzed byproducts (e.g., boronic acids) .
  • High-Resolution Mass Spectrometry (HRMS): Compare observed [M+H]⁺ with theoretical values (e.g., ±2 ppm accuracy) to confirm molecular formula .
  • IR Spectroscopy: Detect characteristic B-O stretches (~1350–1400 cm⁻¹) and ketone C=O (~1700 cm⁻¹) .

Advanced: How does the steric bulk of the pinacol boronate group influence reactivity in cross-coupling reactions?

Answer:
The 4,4,5,5-tetramethyl group provides steric protection, enhancing stability against hydrolysis but may reduce coupling efficiency with bulky aryl halides.

  • Case Study: In palladium-catalyzed couplings, electron-deficient aryl halides react faster due to reduced steric hindrance at the boron center.
  • Mitigation: Use polar aprotic solvents (DMF, THF) and elevated temperatures (80–100°C) to improve reaction kinetics .

Advanced: What contradictions exist in reported analytical data for similar dihydropyridine-boronate esters, and how can they be resolved?

Answer:
Discrepancies often arise in:

  • Melting Points: Variations (e.g., ±5°C) due to polymorphic forms or residual solvents. Use differential scanning calorimetry (DSC) to confirm thermal profiles .
  • ¹¹B NMR Shifts: Hydrolyzed byproducts (boronic acids) appear at δ ~28–30 ppm, while intact boronates show δ ~32–34 ppm. Ensure anhydrous conditions during analysis .
  • Resolution: Cross-validate with X-ray crystallography for unambiguous structural confirmation .

Advanced: How does the dihydropyridine ring’s redox activity impact the stability of the boronate ester under catalytic conditions?

Answer:
The 1,2-dihydropyridine ring is prone to oxidation, which can degrade the boronate group.

  • Preventive Measures:
    • Conduct reactions under inert atmosphere (N₂/Ar).
    • Add antioxidants (e.g., BHT) to suppress radical-mediated oxidation.
    • Monitor via LC-MS for oxidative byproducts (e.g., pyridine derivatives) .

Basic: What are the optimal storage conditions to prevent hydrolysis of the boronate ester?

Answer:

  • Temperature: Store at –20°C in sealed, argon-purged vials.
  • Solubility: Dissolve in anhydrous DMSO or THF to minimize water exposure.
  • Monitoring: Periodic ¹H NMR (monitor for δ ~6.5 ppm aromatic protons from hydrolyzed boronic acid) .

Advanced: What computational methods are used to predict the reactivity of this compound in organometallic transformations?

Answer:

  • DFT Calculations: Model the boron center’s Lewis acidity and transition states for cross-coupling.
  • Molecular Docking: Predict interactions with catalytic Pd(0) centers to optimize ligand design .
  • Software: Gaussian or ORCA with B3LYP/6-31G(d) basis set for accurate energy profiles .

Advanced: How does the methyl ester at position 3 influence the compound’s pharmacokinetic properties in drug discovery contexts?

Answer:

  • Lipophilicity: Increases logP, enhancing membrane permeability (predict via ChemAxon or MarvinSuite).
  • Metabolic Stability: Susceptible to esterase hydrolysis; pro-drug strategies may require masking with tert-butyl or benzyl esters .
  • Validation: In vitro assays using human liver microsomes (HLMs) to quantify hydrolysis rates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester
Reactant of Route 2
Reactant of Route 2
1,6-Dimethyl-2-oxo-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydro-pyridine-3-carboxylic acid methyl ester

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